(2E)-2-cyano-N-(4-iodophenyl)-3-phenylprop-2-enamide
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Overview
Description
(2E)-2-cyano-N-(4-iodophenyl)-3-phenylprop-2-enamide is an organic compound with a complex structure that includes cyano, iodophenyl, and phenylprop-2-enamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(4-iodophenyl)-3-phenylprop-2-enamide typically involves the reaction of 4-iodoaniline with a suitable cyano-containing reagent under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-(4-iodophenyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenyl group can participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(2E)-2-cyano-N-(4-iodophenyl)-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-(4-iodophenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2,6-dichlorophenyl)-1-(4-fluoro)-prop-2-en-1-one: Similar structure with different substituents, showing different reactivity and applications.
7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-ones: Another compound with a similar core structure but different functional groups, used as kinase inhibitors.
Uniqueness
(2E)-2-cyano-N-(4-iodophenyl)-3-phenylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H11IN2O |
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Molecular Weight |
374.17 g/mol |
IUPAC Name |
(E)-2-cyano-N-(4-iodophenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C16H11IN2O/c17-14-6-8-15(9-7-14)19-16(20)13(11-18)10-12-4-2-1-3-5-12/h1-10H,(H,19,20)/b13-10+ |
InChI Key |
BUHMHMUUQZEQEP-JLHYYAGUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)I |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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